

The Yield Revolution: A Comparative Analysis of Silal's Agritech and Traditional Farming

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Silal*

Cat. No.: *B15430928*

[Get Quote](#)

In the arid landscapes of the United Arab Emirates, a significant transformation is underway in the agricultural sector, spearheaded by companies like **Silal**. This guide provides a comparative analysis of crop yields from **Silal**'s technology-driven farming approach against traditional farming methods prevalent in the region. While specific quantitative yield data from **Silal**'s operations remains proprietary, this comparison leverages available data on traditional and advanced greenhouse farming in Abu Dhabi, alongside projections based on the capabilities of the technologies **Silal** employs.

Quantitative Analysis of Crop Yields

The following table summarizes crop yield data from traditional and greenhouse farming methods in Abu Dhabi. It is important to note that **Silal**'s approach, utilizing advanced controlled environment agriculture (CEA) and hydroponics, is projected to significantly surpass these figures. One report indicates that **Silal**'s farm upgrade program aims to double yields compared to traditional methods.[\[1\]](#)

Crop	Farming Method	Yield (tons/hectare)	Data Source
Cucumber	Greenhouse with smart irrigation	169.5	Research Paper
Tomato	Greenhouse with smart irrigation	114.2	Research Paper
Various Vegetables & Fruits	Traditional & Greenhouse Mix	Not specified per crop	ADAFSA Report 2020[2]

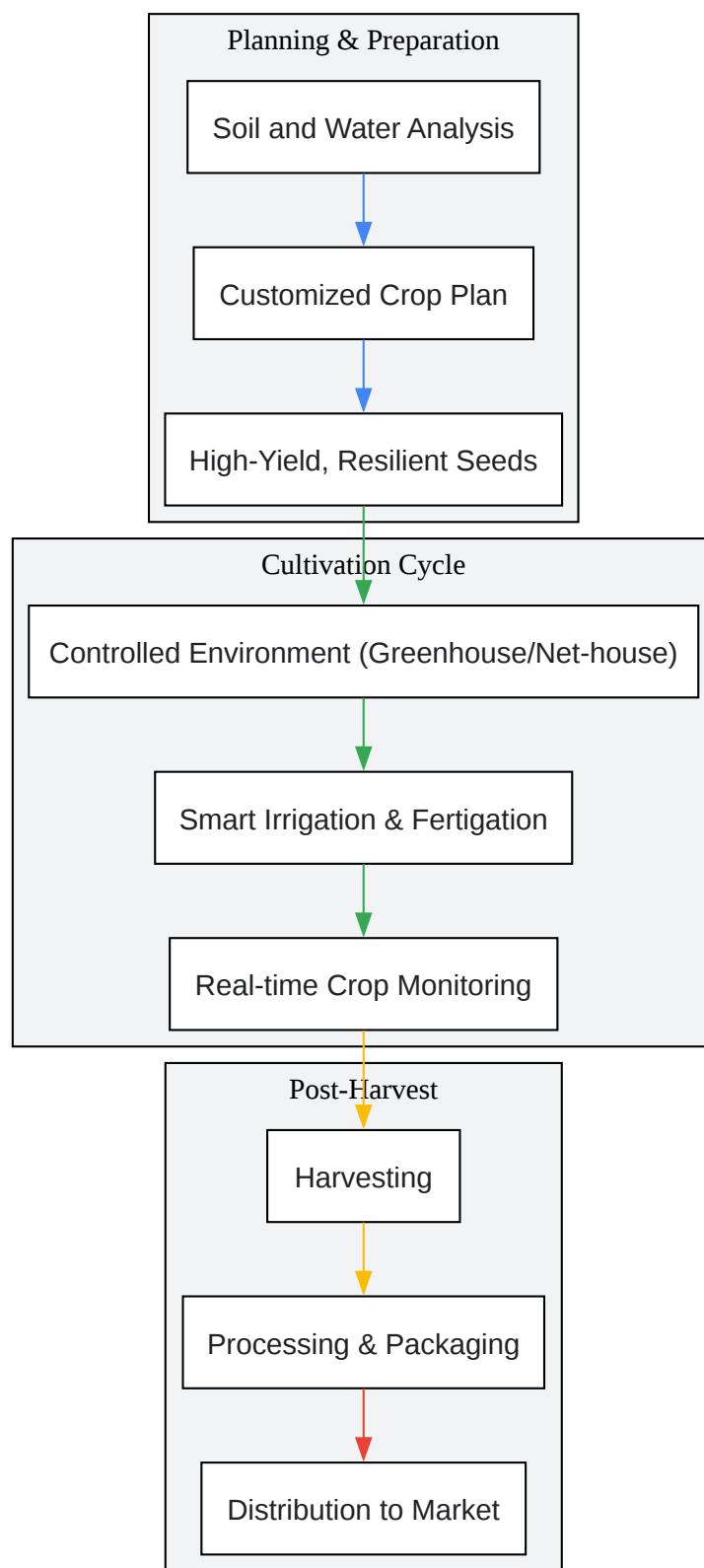
Note: The Abu Dhabi Agriculture and Food Safety Authority (ADAFSA) reported a total of 163,189 tons of vegetables and fruits produced in 2020 from a mix of traditional and greenhouse farms.[2] However, a direct yield per hectare for specific crops under traditional open-field farming is not readily available in the public domain.

Experimental Protocols

The data for greenhouse-grown cucumber and tomato yields were derived from a study evaluating the efficacy of different irrigation systems.

Experimental Setup:

- Objective: To compare the yield and water use efficiency of greenhouse-grown cucumber and tomato under a smart irrigation system (using wireless capacitive sensors) versus traditional climate-based irrigation scheduling (FAO Penman-Monteith method at 75%, 100%, and 125% of calculated evapotranspiration).
- Location: Abu Dhabi, UAE.
- Crops: Cucumber and Tomato.
- Methodology: The study cultivated cucumber and tomato crops in greenhouses, applying different volumes of water based on the experimental irrigation schedules. The smart irrigation system delivered water based on the soil's moisture content, while the traditional method applied water based on calculated climate data. Crop yield was measured in tons per hectare at the end of the growing season. The highest reported yields were achieved


with the smart irrigation and FAO 125% treatments for cucumber and the FAO 75% for tomato.[3][4]

Silal's Technological Approach to Enhancing Yields

Silal is actively implementing advanced agricultural technologies to boost crop production and promote sustainability.[1] Their strategy revolves around upgrading local farms with smart irrigation, climate control systems, and the use of controlled environment agriculture (CEA) techniques like hydroponics. This approach is designed to overcome the challenges of arid climates and limited water resources.

Advanced climate control systems and hydroponic technologies have the potential to increase crop productivity by up to 30 times compared to traditional methods.[5]

Below is a diagram illustrating the typical workflow of a **Silal**-supported farm, integrating technology for optimized crop production.

[Click to download full resolution via product page](#)

A diagram illustrating **Silal**'s technology-integrated farming workflow.

Projected Comparison: Silal vs. Traditional Farming

Given the absence of specific yield data from **Silal**, the following table presents a projected comparison based on the stated goal of doubling yields and the general potential of the technologies they are implementing.

Metric	Traditional / Standard Greenhouse Farming (UAE)	Silal's Agritech Approach (Projected)
Cucumber Yield (tons/ha)	Up to 169.5	Potentially >300
Tomato Yield (tons/ha)	Up to 114.2	Potentially >200
Water Usage	High, reliant on groundwater	Significantly lower due to smart irrigation and hydroponics
Growing Season	Seasonal for open-field	Year-round production in controlled environments
Pesticide Use	Varies, often necessary in open fields	Reduced due to controlled environments

Conclusion

While precise, publicly available data on **Silal**'s crop yields is not yet available, the company's strategic investment in agritech strongly indicates a future of significantly higher agricultural productivity in the UAE. By upgrading farms with smart irrigation, climate control, and soilless farming techniques, **Silal** is poised to at least double the yields of traditional methods, and potentially achieve much more, as suggested by the performance of advanced CEA systems globally. This shift not only addresses food security concerns but also promotes sustainable farming practices in a challenging arid environment. Continuous monitoring and data collection from these upgraded farms will be crucial in quantifying the full impact of this technological transformation on the UAE's agricultural landscape.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. zawya.com [zawya.com]
- 2. Abu Dhabi's agricultural production hits AED 13.7 billion in 2020 [mediaoffice.abudhabi.ae]
- 3. researchgate.net [researchgate.net]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. hortidaily.com [hortidaily.com]
- To cite this document: BenchChem. [The Yield Revolution: A Comparative Analysis of Silal's Agritech and Traditional Farming]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15430928#comparing-silal-s-crop-yields-with-traditional-farming>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com